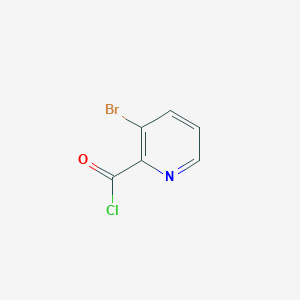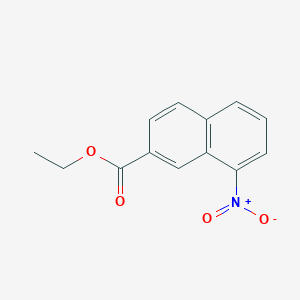
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It features a pyrrolidine ring substituted with bromomethyl, tert-butoxycarbonyl, and fluorine groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves several steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through cyclization reactions.
Introduction of Substituents: The bromomethyl, tert-butoxycarbonyl, and fluorine groups are introduced through selective substitution reactions. Common reagents include brominating agents like N-bromosuccinimide (NBS) for the bromomethyl group, tert-butyl chloroformate for the tert-butoxycarbonyl group, and fluorinating agents like diethylaminosulfur trifluoride (DAST) for the fluorine group.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-bromomethyl-1-tert-butoxycarbonyl-4-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(3S,4S)-3-bromomethyl-1-tert-butoxycarbonyl-4-methylpyrrolidine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C10H17BrFNO2 |
|---|---|
Peso molecular |
282.15 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
FILZGHVWTGNLHC-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CBr |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)
![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)

![4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid](/img/structure/B8566738.png)



![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-pyridin-4-ylmethyl-amine](/img/structure/B8566766.png)
